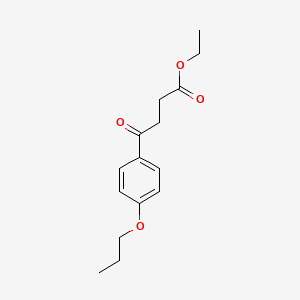

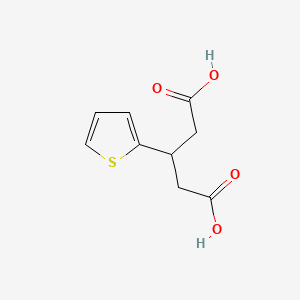

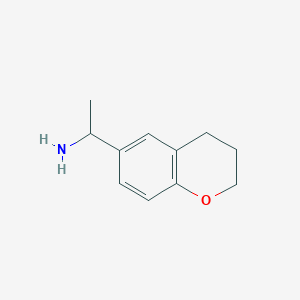

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various ethyl butanoate derivatives has been explored in the provided papers. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, with its structure confirmed using various spectroscopic techniques . Similarly, a multistep synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was developed, starting from commercially available l-DOPA . Another study reported the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, with their structures characterized by NMR and X-ray diffraction . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of techniques. For example, FT-IR, NMR, and ESI-MS were used to confirm the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray diffraction was employed to determine the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, revealing a one-dimensional parallel structure . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the compound exists as the enamine tautomer in the solid state .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving ethyl butanoate derivatives. The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate resulted in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids . The decomposition reactions of model biofuels, including ethyl propanoate, were studied, revealing the lowest energy decomposition path and potential energy barriers . The synthesis of 4-phenyl-2-butanone from ethyl acetoacetate through a series of reactions, including Claisen's condensation and substitution reactions, was also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using computational methods and experimental techniques. Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The enthalpies of formation and bond dissociation energies for ethyl propanoate were estimated using the CBS-QB3 method . The herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were evaluated, with one compound showing comparable activity to a commercial herbicide .

科学的研究の応用

Chemoselective Reactions

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been explored in chemoselective reactions. For instance, Pokhodylo, Matiychuk, and Obushak (2009) studied the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, finding it chemoselectively forms one of two possible isomers, leading to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo et al., 2009).

Photolabile Protecting Groups in Nanofluidics

Ali et al. (2012) utilized a derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This innovative application involved synthetic ion channels, where irradiation removed hydrophobic molecules, enabling ionic species' UV-light-triggered transport (Ali et al., 2012).

Novel Synthesis Approaches

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been integral in novel synthetic methods. Harikrishnan et al. (2013) demonstrated a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction for synthesizing novel tetrahydropyrimidines (Harikrishnan et al., 2013).

Fluorescence Properties in New Compounds

Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds, including derivatives of ethyl 4-oxo-4-(4-propoxyphenyl)butanoate, exploring their fluorescence properties in different solvents. These findings highlight potential applications in optical materials and sensing technologies (Krzyżak et al., 2015).

Enzymatic Activity and Inhibitors

In the field of biochemistry, Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds involving ethyl 4-(1H-indol-3-yl)butanoate. Their studies on urease inhibitors showcased significant therapeutic potential for these compounds (Nazir et al., 2018).

特性

IUPAC Name |

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFWLZBMOHKLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605848 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

CAS RN |

39496-81-6 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)